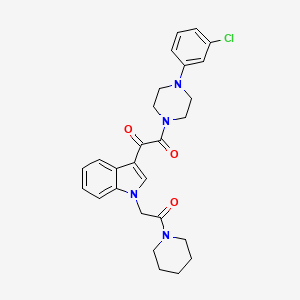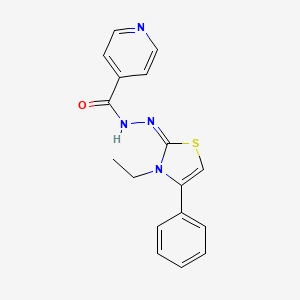![molecular formula C15H14F2N2O3S B2590129 Ethyl ((4-[3-(difluoromethoxy)phenyl]pyrimidin-2-YL)thio)acetate CAS No. 832147-32-7](/img/structure/B2590129.png)
Ethyl ((4-[3-(difluoromethoxy)phenyl]pyrimidin-2-YL)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl ((4-[3-(difluoromethoxy)phenyl]pyrimidin-2-YL)thio)acetate, commonly known as DAPA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties.
Mécanisme D'action
DAPA's mechanism of action is not fully understood, but it is believed to act through multiple pathways. In cancer research, DAPA has been shown to inhibit the activity of certain enzymes involved in cell proliferation and induce apoptosis through the activation of caspase-3. In inflammation research, DAPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes involved in the production of inflammatory mediators. In neurodegenerative disease research, DAPA has been shown to have antioxidant properties and protect against oxidative stress.
Biochemical and Physiological Effects:
DAPA has been shown to have various biochemical and physiological effects. In cancer research, DAPA has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth. In inflammation research, DAPA has been shown to reduce inflammation and pain. In neurodegenerative disease research, DAPA has been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DAPA in lab experiments is its synthetic nature, which allows for precise control over its composition and purity. Additionally, DAPA has been shown to have low toxicity in animal studies, making it a promising candidate for further research. One limitation of using DAPA in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer to cells or animals.
Orientations Futures
There are several future directions for research on DAPA. In cancer research, further studies are needed to determine its efficacy in different types of cancer and its potential use in combination with other drugs. In inflammation research, further studies are needed to determine its efficacy in different inflammatory conditions and its potential use as an alternative to nonsteroidal anti-inflammatory drugs (NSAIDs). In neurodegenerative disease research, further studies are needed to determine its efficacy in different neurodegenerative diseases and its potential use as a neuroprotective agent.
In conclusion, DAPA is a synthetic compound that has shown potential therapeutic properties in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DAPA as a therapeutic agent.
Méthodes De Synthèse
DAPA is synthesized through a multi-step process starting with the reaction of 3,4-difluoroaniline with 2,4-dichloropyrimidine to form the intermediate 4-(3,4-difluorophenyl)pyrimidine-2-amine. This intermediate is then reacted with ethyl 2-bromoacetate and potassium carbonate to form the final product, DAPA.
Applications De Recherche Scientifique
DAPA has been studied for its potential therapeutic properties in various fields of research, including cancer treatment, inflammation, and neurodegenerative diseases. In cancer research, DAPA has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has demonstrated that DAPA can reduce inflammation by inhibiting the activity of certain enzymes. In neurodegenerative disease research, DAPA has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
ethyl 2-[4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3S/c1-2-21-13(20)9-23-15-18-7-6-12(19-15)10-4-3-5-11(8-10)22-14(16)17/h3-8,14H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYGTGBTSWJYCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=CC(=N1)C2=CC(=CC=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl ((4-[3-(difluoromethoxy)phenyl]pyrimidin-2-YL)thio)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-{[(4-fluorophenyl)carbamoyl]methyl}-N-(3-methanesulfonamidophenyl)piperidine-4-carboxamide](/img/structure/B2590056.png)

![N-cyclohexyl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2590059.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acrylamide](/img/structure/B2590060.png)
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2590061.png)
![3-(2-fluorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2590062.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2590066.png)
![4-(N,N-diethylsulfamoyl)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2590068.png)